molecular formula C9H14N2 B1419301 N-Methyl-1-pyridin-2-ylpropan-1-amine CAS No. 959238-83-6

N-Methyl-1-pyridin-2-ylpropan-1-amine

Cat. No.: B1419301
CAS No.: 959238-83-6
M. Wt: 150.22 g/mol
InChI Key: PZDVEUZUKAGTFJ-UHFFFAOYSA-N
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Description

N-Methyl-1-pyridin-2-ylpropan-1-amine is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-pyridin-2-ylpropan-1-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-bromopyridine with N-methylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-pyridin-2-ylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to more saturated amine derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-Methyl-1-pyridin-2-ylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-pyridin-2-ylpropan-2-amine: A closely related compound with a similar structure but different substitution pattern.

    2-Methylpyridine: Another pyridine derivative with different functional groups.

Uniqueness

N-Methyl-1-pyridin-2-ylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Biological Activity

N-Methyl-1-pyridin-2-ylpropan-1-amine, often referred to as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in modulating receptor activity and influencing various biochemical pathways.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring and an isopropyl group, which contribute to its unique chemical properties. The synthesis of this compound typically involves several key steps, including oxidation, reduction, and substitution reactions.

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium methoxideMethanol

These synthetic pathways allow for the production of the compound with varying degrees of purity and yield, depending on the specific methods employed.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may modulate neurotransmitter receptors and influence enzyme activity, particularly through mechanisms such as hydrogen bonding and π-π stacking interactions facilitated by the pyridine ring .

Key Interactions

  • Neurotransmitter Receptors : The compound has been shown to affect pathways related to vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-beta (PDGF-beta), which are crucial for cell signaling and gene expression.
  • Enzyme Modulation : It acts as a ligand in biochemical assays, influencing signal transduction pathways that are vital for cellular processes .

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity in various studies:

Case Studies

  • Neuroprotective Effects : In studies focused on neurodegenerative disorders, compounds similar to this compound have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegeneration. These inhibitors showed improved bioavailability compared to traditional arginine mimetics .
  • Antitumor Activity : The compound has also been evaluated for its antiproliferative effects against cancer cell lines such as HeLa and MCF-7. Notably, derivatives of pyridine compounds have shown IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other structurally similar compounds based on their biological activities:

Compound NameStructural FeaturesUnique Aspects
N-(pyridin-2-yl)methylamineSimilar structure but lacks isopropyl groupDifferent reactivity due to absence of bulky group
N-(pyridin-3-ylmethyl)propan-2-aminesPyridine ring at a different positionVariation in biological activity due to substitution
N-(cyclohexylmethyl)pyridin-2-aminesCyclohexyl group instead of isopropylAlters steric hindrance affecting receptor binding

This comparative analysis highlights how variations in structure can significantly influence the biological activity of these compounds .

Properties

IUPAC Name

N-methyl-1-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-8(10-2)9-6-4-5-7-11-9/h4-8,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDVEUZUKAGTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672431
Record name N-Methyl-1-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-83-6
Record name N-Methyl-1-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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